Chromoionophore VI

Übersicht

Beschreibung

Chromoionophore VI: A Comprehensive Analysis

Chromoionophores are a class of compounds that can change color in response to specific ions. They are often used in sensor applications to detect the presence of various cations. Chromoionophore VI is not directly mentioned in the provided papers, but the concept is similar to the chromoionophores discussed in the literature. For instance, a cation-responsive chromoionophore based on a dicyanovinylindane subunit shows spectral changes in the near-infrared range upon binding of cations . Another example includes chromoionophores derived from 1-aryloxyanthraquinones, which form stable sandwich-type complexes with certain metal cations .

Synthesis Analysis

The synthesis of chromoionophores can vary depending on the desired properties and applications. For example, a novel chromoionophore with azulene units was synthesized and investigated for its spectroscopic properties and interaction with cations . The synthesis process often involves combining a chromophore with a binding site that can interact with specific ions. The synthesis of chromoionophores is not detailed in the provided papers, but it is a critical step in creating effective sensors for ion detection.

Molecular Structure Analysis

The molecular structure of chromoionophores is crucial for their function. X-ray diffraction data can determine the crystal structure, as seen in the study of bis(2-phenylethylammonium) chromate (VI), which crystallizes in the monoclinic system . The structure of chromoionophores dictates how they interact with ions, which in turn affects their colorimetric response.

Chemical Reactions Analysis

Chromoionophores undergo specific chemical reactions upon binding with target ions, leading to a color change. For instance, the interaction of chromoionophores with cations can cause downfield shifts in NMR spectra and ion-selective changes in absorption spectra . The chemical reactions involved in the sensing mechanism are essential for the selectivity and sensitivity of the chromoionophore-based sensors.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromoionophores, such as their absorption spectra, molar absorptivity, and stability constants, are important for their application in sensing technologies. The absorption spectra can shift significantly upon ion binding, which is the basis for colorimetric detection . The stability of the chromoionophore-ion complexes is also crucial for the sensor's performance .

Wissenschaftliche Forschungsanwendungen

Biosorption and Biotransformation of Hexavalent Chromium (Cr(VI)) :

- Chromoionophore VI is involved in the biosorption and biotransformation of Cr(VI), a common environmental contaminant due to its industrial applications. Microorganisms adopt strategies involving biosorption and biotransformation to remove Cr(VI), based on the surface nature of the biosorbent and the availability of reductants. This indicates the potential of Chromoionophore VI in environmental remediation technologies for Cr(VI) removal (R. Jobby, P. Jha, A. Yadav, N. Desai, 2018).

Binding Properties in Solvent Polymeric Membranes :

- The binding properties of Chromoionophore VI in solvent polymeric membranes have been characterized, which is crucial for its application in optical and potentiometric ion sensors. This study enhances the understanding of how Chromoionophore VI can be used in the development of sensors (Yu Qin, E. Bakker, 2002).

Monolayer Formation at the Air/Water Interface :

- Chromoionophore VI has been studied for its ability to form monolayers on water surfaces. These monolayers' stability depends on subphase pH and the degree of protonation, indicating its potential in creating templates for densely packed protein arrays, useful in various biological and chemical analyses (N. Ishii, 2009).

High-Affinity Sulfate Transporter Sultr1;2 as a Transporter for Cr(VI) Uptake in Plants :

- The high-affinity sulfate transporter Sultr1;2, which is a major transporter for Cr(VI) uptake in plants, could be targeted or modified using Chromoionophore VI. This could lead to strategies for engineering plants with enhanced Cr accumulation for phytoremediation purposes or plants with enhanced resistance to Cr(VI) (Zhongliang Xu, Mei-Ling Cai, Si-Hong Chen, Xin-Yuan Huang, F. Zhao, Peng Wang, 2021).

Chromate Reduction by Chromium-Resistant Bacteria :

- Chromoionophore VI could potentially be applied in conjunction with chromium-resistant bacteria, which have shown the ability to reduce toxic Cr(VI) in contaminated environments. This opens up possibilities for bioremediation techniques where Chromoionophore VI plays a supportive role in enhancing the efficiency of these bacteria (F. Camargo, F. Bento, B. Okeke, W. Frankenberger, 2003).

Zukünftige Richtungen

Chromoionophore VI is a powerful tool for studying the interactions between ions and molecules, as well as for studying the effects of ionic strength on biochemical and physiological processes . It can also be used to study the structure and function of proteins, lipids, and carbohydrates or the effects of light on cells and tissues .

Eigenschaften

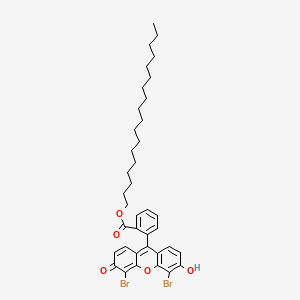

IUPAC Name |

octadecyl 2-(4,5-dibromo-3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46Br2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-44-38(43)28-21-18-17-20-27(28)33-29-22-24-31(41)34(39)36(29)45-37-30(33)23-25-32(42)35(37)40/h17-18,20-25,41H,2-16,19,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRQTSPKAXLQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46Br2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409202 | |

| Record name | Chromoionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromoionophore VI | |

CAS RN |

138833-47-3 | |

| Record name | 4′,5′-Dibromofluorescein octadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138833-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromoionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

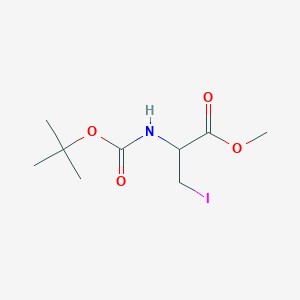

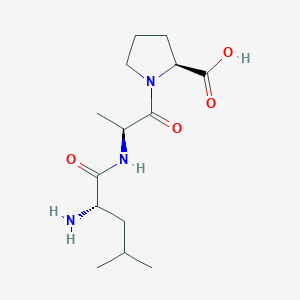

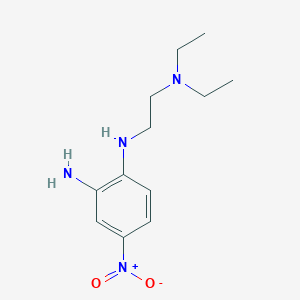

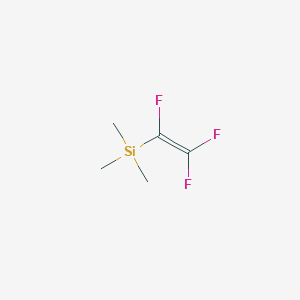

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

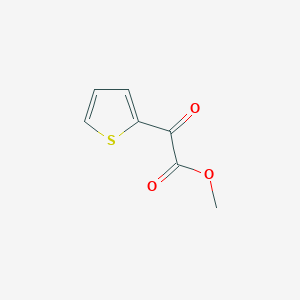

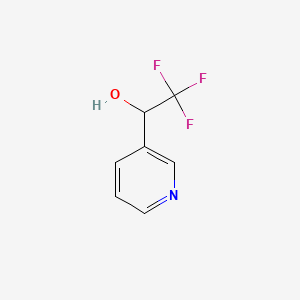

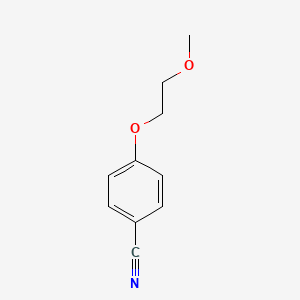

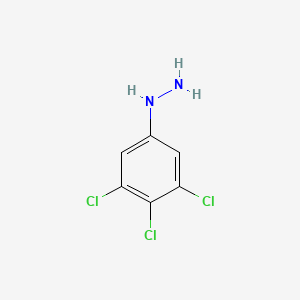

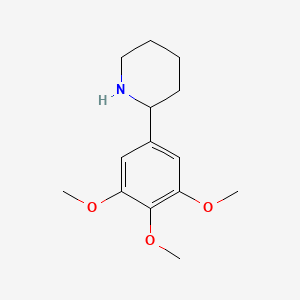

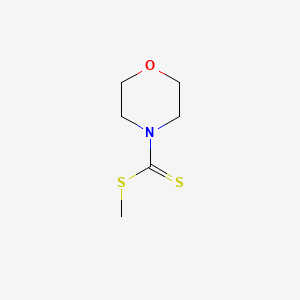

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)